N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a methoxy group, an oxopiperidinyl group, and a tetrahydronaphthalene sulfonamide moiety. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methoxyphenylamine with 2-oxopiperidine under controlled conditions to form the intermediate. This intermediate is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The oxopiperidinyl group can be reduced to a piperidinyl group using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include hydroxyl derivatives, reduced piperidinyl compounds, and substituted sulfonamides .
Scientific Research Applications
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including thromboembolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism of action involves binding to the active site of the target protein, thereby modulating its activity. This interaction can lead to downstream effects that contribute to the compound’s therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar structural motif.
Rivaroxaban: Another FXa inhibitor with comparable pharmacological properties.
Edoxaban: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific interactions with molecular targets make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-21-12-10-18(15-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h9-12,14-15,23H,2-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYHHIYBBKHCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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